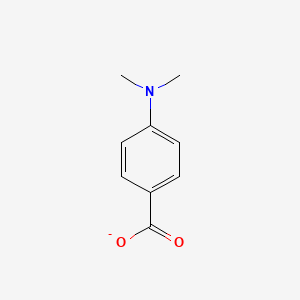

4-(Dimethylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Dimethylamino)benzoate is a useful research compound. Its molecular formula is C9H10NO2- and its molecular weight is 164.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dental Materials

Root Canal Sealants and Fillings

4-(Dimethylamino)benzoate is incorporated into self-curing systems for dental applications. It serves as a key component in root canal sealants and filling materials, providing necessary mechanical properties and biocompatibility. The compound is part of a two-part system that utilizes degradable copolymers, which are suitable for root canal treatments and other restorative procedures .

Case Study: Polymerization in Dental Adhesives

A study demonstrated that this compound can initiate spontaneous polymerization in aqueous acidic dental adhesive formulations when combined with bases such as hydroxyapatite. The optimal pH for this reaction was found to be between 1.0 and 1.8, significantly enhancing the adhesive's performance . The polymerization process was monitored using Fourier transform infrared spectroscopy, indicating that the compound plays a crucial role in the curing mechanism of dental adhesives.

Polymer Science

Initiation of Polymerization

In addition to its application in dental materials, this compound is utilized as an initiator for polymerization processes in various formulations. Its ability to activate polymerization reactions under specific conditions makes it valuable in developing new materials with tailored properties .

Table: Comparison of Polymerization Initiators

| Initiator Compound | Application Area | Performance Characteristics |

|---|---|---|

| This compound | Dental adhesives | Effective at low pH; enhances bonding |

| Hydroxyapatite (as co-initiator) | Dental and biomedical adhesives | Excellent buffer capacity; promotes polymerization |

| Calcium Hydroxide | Various polymer systems | Basic initiator; influences reaction kinetics |

Environmental Studies

Degradation Studies

Research has also focused on the environmental impact of this compound derivatives, particularly regarding their degradation under oxidative conditions. Studies have shown that compounds such as 2-ethylhexyl this compound undergo degradation when exposed to oxidizing agents like hydrogen peroxide and sodium hypochlorite, especially in the presence of UV radiation. These findings are crucial for assessing the environmental fate of sunscreen products containing this compound .

Case Study: Environmental Fate Analysis

A comprehensive study investigated the aquatic environmental fate of 2-ethylhexyl this compound, revealing its potential transformation products and degradation pathways. The study utilized gas chromatography-mass spectrometry to identify by-products formed during photochemical reactions, contributing to our understanding of how such compounds behave in natural water systems .

Análisis De Reacciones Químicas

Esterification of 4-Nitrobenzoic Acid

A common route involves esterifying 4-nitrobenzoic acid with alcohols (e.g., ethanol, methanol) in the presence of catalysts like rare-earth oxides or ferric perchlorate. This is followed by hydrogenation using Pd/C to reduce the nitro group to an amine .

Reaction Steps :

-

Esterification : 4-Nitrobenzoic acid reacts with alcohol under reflux, removing water via a Dean-Stark trap.

-

Hydrogenation : The esterified product undergoes hydrogenation with Pd/C to yield the dimethylamino derivative .

Oxidation of p-Dimethylaminobenzaldehyde

Another method involves oxidizing p-dimethylaminobenzaldehyde with hydrogen peroxide in the presence of ferric perchlorate to form the benzoate ester .

Key Conditions :

-

Catalyst : Iron triperchlorate (1:0.01–1:2 molar ratio with benzaldehyde).

-

Temperature : Chilled to -5°C during hydrogen peroxide addition, then warmed to room temperature .

| Method | Starting Material | Key Reagents | Catalyst |

|---|---|---|---|

| Esterification | 4-Nitrobenzoic acid | Alcohol (ethanol/methanol) | Rare-earth oxides |

| Oxidation | p-Dimethylaminobenzaldehyde | H₂O₂, Alcohol | Fe(ClO₄)₃ |

Degradation Pathways

4-(Dimethylamino)benzoate derivatives undergo degradation under environmental stressors, producing distinct by-products:

Oxidative Demethylation

Under UV irradiation or oxidizing agents (e.g., H₂O₂, NaOCl), demethylation occurs at the dimethylamino group, forming intermediates like 4-aminobenzoate and formaldehyde .

Mechanisms :

-

Radical Pathway : UV-induced radical species abstract hydrogens from the dimethylamino group, leading to formaldehyde release .

-

Ionic Pathway : Electrophilic attack by HOCl on the amino nitrogen initiates demethylation in non-irradiated systems .

Chlorination and Hydrolysis

Reaction with NaOCl introduces chlorine derivatives (e.g., 3-chloro-4-hydroxybenzoate) and hydroxylated by-products .

Key By-Products :

| Agent | By-Products |

|---|---|

| H₂O₂/UV | Formaldehyde, 4-aminobenzoate, ethylhexanol |

| NaOCl | 3-Chloro-4-hydroxybenzoate, dichloro-4-hydroxybenzoate |

Amine Transfer Reagents

In CuH-catalyzed reactions, this compound derivatives enable the synthesis of chiral secondary amines from styrenes. These reagents exhibit enhanced stability compared to traditional counterparts .

Advantages :

-

Functional Diversity : Compatible with mono- and disubstituted styrenes.

-

Reduced Reactivity : Lower susceptibility to side reactions with CuH intermediates .

Polymerization Initiation

Ethyl-4-(dimethylamino)benzoate initiates spontaneous polymerization in dental adhesives. The rate depends on pH and buffer capacity, with hydroxyapatite (HAP) optimizing reaction efficiency .

Key Factors :

-

pH Range : 1.0–1.8 (optimal for polymerization).

-

Base Type : HAP > Ca(OH)₂ > NaOH (in order of buffer performance) .

Phototransformation

2-Ethylhexyl this compound (ODPABA) undergoes UV-induced transformations in aquatic environments, producing metabolites like 2-ethylhexanol and chlorinated derivatives .

Bioaccumulation

ODPABA exhibits potential for bioaccumulation in aquatic organisms, necessitating toxicity assessments .

Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ (methyl ester) |

| Molecular Weight | 179.22 g/mol |

| CAS Registry | 1202-25-1 (methyl ester) |

Propiedades

Fórmula molecular |

C9H10NO2- |

|---|---|

Peso molecular |

164.18 g/mol |

Nombre IUPAC |

4-(dimethylamino)benzoate |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/p-1 |

Clave InChI |

YDIYEOMDOWUDTJ-UHFFFAOYSA-M |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.